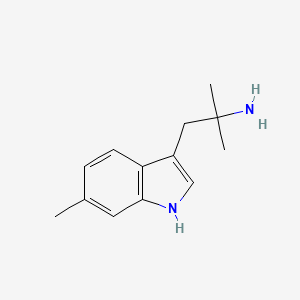

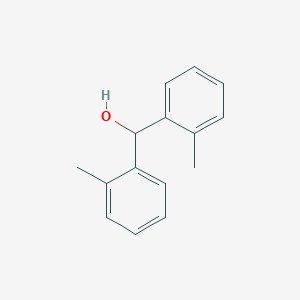

1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine, also known as 6-Methyl-MDA, is a psychoactive drug that belongs to the amphetamine class of drugs. This compound is a derivative of MDA (3,4-methylenedioxyamphetamine) and shares many of its pharmacological properties. 6-Methyl-MDA is known for its stimulating and empathogenic effects, and it has been the subject of scientific research due to its potential therapeutic applications.

科学的研究の応用

Synthesis of N,N-Dimethyltryptamine Derivative : A study by Li De-chen (2002) focused on the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxadiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine. This compound was prepared using a series of chemical reactions starting from furanidine and p-cyanomethyl-phenylhydrazine, demonstrating the versatility of 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine in complex organic syntheses (Li De-chen, 2002).

5-HT1D Receptor Agonist Properties : In a study by Barf et al. (1996), various derivatives of 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine were synthesized and tested for binding affinities to cloned 5-HT1A, 5-HT1D alpha, 5-HT1D beta, and D2 receptors. These compounds displayed agonist activity at the 5-HT1D receptors, suggesting potential applications in neurological research (Barf et al., 1996).

Hydroamination of Tetrahydroindoles : A 2010 study by Sobenina et al. described the hydroamination of tetrahydroindoles to produce amino derivatives of indole. This research highlights the reactivity of dimethylamine derivatives in chemical transformations (Sobenina et al., 2010).

Antiviral Activity : Ivashchenko et al. (2014) synthesized derivatives of ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates, including 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine, and investigated their antiviral activity. This study opens avenues for exploring these compounds' potential in antiviral drug development (Ivashchenko et al., 2014).

Synthesis of Indole Derivatives : Martinez and Joule (1979) synthesized various indole derivatives using 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine. This study demonstrates the compound's utility in creating structurally diverse indoles, which are important in medicinal chemistry (Martinez & Joule, 1979).

Preclinical Study of Anti-Influenza Drug Candidate : Ivashchenko et al. (2014) conducted a preclinical study on AV0038, a derivative of 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine, showing its effectiveness in the prevention and treatment of influenza, thus highlighting its potential application in antiviral therapies (Ivashchenko et al., 2014).

Metal Complexes with Tridentate Ligands : Al‐Hamdani and Al Zoubi (2015) synthesized new tridentate ligands incorporating 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine and studied their metal complexes. This research is significant in coordination chemistry and potential applications in catalysis (Al‐Hamdani & Al Zoubi, 2015).

Synthesis of Azo-Schiff Base Compounds : Al‐Hamdani et al. (2016) reported the synthesis of azo-Schiff base compounds from 1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine, highlighting its use in creating complex organic molecules with potential applications in dye synthesis and material science (Al‐Hamdani et al., 2016).

特性

IUPAC Name |

2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-4-5-11-10(7-13(2,3)14)8-15-12(11)6-9/h4-6,8,15H,7,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRMAAOAPIQGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C)(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-dimethyl-2-(6-methyl-1H-indol-3-yl)-ethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)

![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)

![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2443462.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2443463.png)

![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)